N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further linked to a thiophene moiety. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and significant role in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit fungicidal activities , suggesting that the compound may target key enzymes or proteins in fungal pathogens.
Mode of Action
Based on its structural similarity to other thiophene derivatives, it may interact with its targets by forming covalent bonds, disrupting their normal function and leading to the death of the pathogen .
Biochemical Pathways
Given its potential fungicidal activity, it may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or energy metabolism, leading to the death of the organism .
Result of Action
The compound has been reported to exhibit excellent fungicidal activities against cucumber downy mildew . This suggests that the molecular and cellular effects of the compound’s action result in the effective killing of the fungal pathogen.
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and presence of other chemicals can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves the reaction of thiophene derivatives with benzenesulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate thiophene derivatives and their subsequent reaction with benzenesulfonyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: A thiophene derivative used in the synthesis of various organic compounds.
Thiophene-2-carboxamide: Another thiophene-based compound with applications in medicinal chemistry.
Uniqueness
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is unique due to its combination of a sulfonamide group with a thiophene moiety, providing a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S3/c17-21(18,13-5-2-1-3-6-13)16-15(12-8-10-19-11-12)14-7-4-9-20-14/h1-11,15-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNIVQKBXFUORU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.